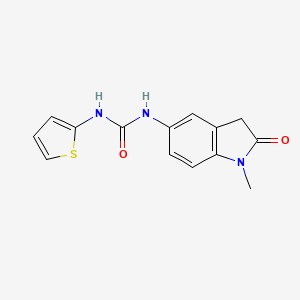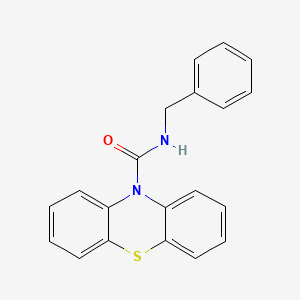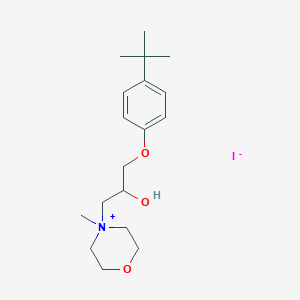
4-(2-羟乙氧基)-1λ6-噻烷-1,1-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione is a chemical compound with a unique structure that includes a thiane ring substituted with a hydroxyethoxy group
科学研究应用
4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It is known to be used as a photo-initiator in the synthesis of certain polymers .
Mode of Action
As a photo-initiator, 4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione absorbs light and undergoes a chemical reaction to produce reactive species. These reactive species can initiate a polymerization reaction, leading to the formation of a polymer .
Biochemical Pathways
Its role as a photo-initiator suggests that it may be involved in the polymerization pathways, particularly in the formation of polyacrylamide-grafted chitosan nanoparticles .
Result of Action
The primary result of the action of 4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione is the initiation of polymerization reactions when exposed to light. This leads to the formation of polymers, such as polyacrylamide-grafted chitosan nanoparticles .
Action Environment
The action of 4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione is influenced by environmental factors such as light and temperature. As a photo-initiator, its activity is triggered by light exposure. Moreover, the temperature can affect the rate of the polymerization reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione typically involves the reaction of thiane derivatives with hydroxyethoxy reagents under controlled conditions. One common method involves the use of 2-hydroxyethoxy reagents in the presence of a base catalyst to facilitate the substitution reaction on the thiane ring . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiane derivatives with different functional groups.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, which can be further utilized in synthetic applications .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar functional groups and are used in pharmaceutical applications.
Hydroquinone bis(2-hydroxyethyl) ether: This compound has similar hydroxyethoxy groups and is used in polymer synthesis.
Uniqueness
4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
属性
IUPAC Name |
2-(1,1-dioxothian-4-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c8-3-4-11-7-1-5-12(9,10)6-2-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUSTJXYYBJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
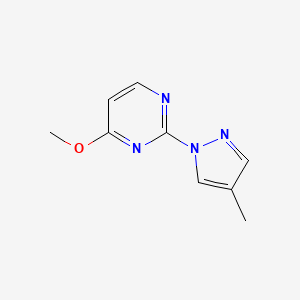
![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2453922.png)
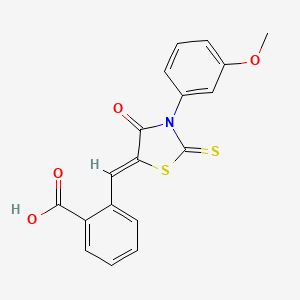
![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)
![7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)
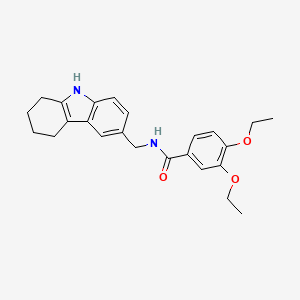
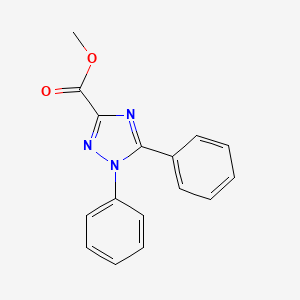
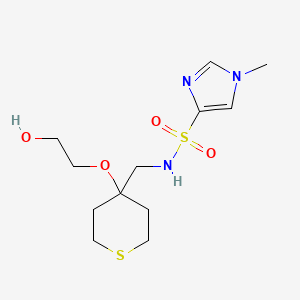
![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)
